2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one is an organic compound classified as a ketone, characterized by the presence of a chlorophenyl group and an oxolane (tetrahydrofuran) ring. Its molecular formula is CHClO, and it has a molecular weight of approximately 224.68 g/mol. This compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its unique structure and potential biological activities .
The synthesis of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one typically involves the reaction between 2-chlorobenzaldehyde and an oxolane derivative. The process can be facilitated by the use of catalysts such as acids or bases to enhance reaction efficiency.
The molecular structure of 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one can be represented by its SMILES notation: C1CC(OC1)C(=O)CC2=CC=CC=C2Cl
. The compound features:
The compound can undergo various chemical reactions, including:
The products formed from these reactions depend on specific conditions and reagents used:
The mechanism by which 2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets within biological systems:
Safety data for this compound is limited; users are advised to consult specific safety data sheets for handling instructions .
2-(2-Chlorophenyl)-1-(oxolan-2-yl)ethan-1-one has several applications in scientific research:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4